![molecular formula C18H14N6O4 B2452578 (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396891-07-8](/img/structure/B2452578.png)

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

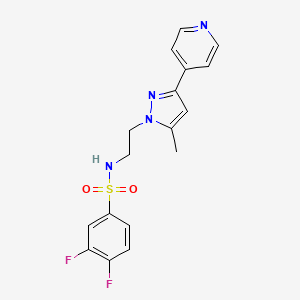

The compound contains several functional groups including an acrylamide, a phenyl ring, a tetrazole ring, and a benzo[d][1,3]dioxol-5-yl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized via methods such as palladium-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

- Synthesis and Biological Evaluation : A study by (Talupur, Satheesh, & Chandrasekhar, 2021) involved the synthesis and characterization of related compounds, highlighting their antimicrobial properties. These compounds were synthesized using a multi-step process, which included the formation of tetrazole derivatives. The synthesized compounds were then subjected to biological evaluation, showing potential antimicrobial effects.

- Cancer Cell Inhibition : Research conducted by (Mudududdla et al., 2015) focused on compounds with benzo[d][1,3]dioxol-5-yl groups. These compounds displayed inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents. Specifically, they demonstrated the ability to inhibit angiogenesis and P-glycoprotein efflux pump activity, which could enhance the effectiveness of chemotherapy drugs.

Pharmaceutical Development

- Structural Modification for Enhanced Potency : A study from (Wu et al., 2004) described the structural modification of related compounds to increase their biological potency. These modifications, including the introduction of benzo[d][1,3]dioxol-5-yl groups, led to the development of more effective pharmaceutical agents.

- Synthetic Route and Characterization : (Kumara et al., 2018) focused on the synthesis and characterization of a novel pyrazole derivative incorporating the benzo[d][1,3]dioxol-5-yl moiety. This research provides insights into the synthetic routes and molecular structure of these compounds, which is crucial for pharmaceutical development.

Propiedades

IUPAC Name |

2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O4/c19-17(26)18-21-23-24(22-18)13-5-3-12(4-6-13)20-16(25)8-2-11-1-7-14-15(9-11)28-10-27-14/h1-9H,10H2,(H2,19,26)(H,20,25)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSLPKDQDWMBTC-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)